2-(2-Chlorophenyl)-2,3-dihydroquinolin-4(1H)-one
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Overview
Description
2-(2-Chlorophenyl)-2,3-dihydroquinolin-4(1H)-one is an organic compound belonging to the class of quinolinones It features a quinoline core structure with a 2-chlorophenyl substituent at the 2-position and a ketone functional group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chlorophenyl)-2,3-dihydroquinolin-4(1H)-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chlorobenzaldehyde with aniline derivatives under acidic conditions to form the intermediate Schiff base, which then undergoes cyclization to yield the desired quinolinone. The reaction is often carried out in the presence of a catalyst such as polyphosphoric acid or sulfuric acid at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient catalysts, and solvent recovery systems to enhance yield and reduce waste.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxides.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium amide or thiourea.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: 2-(2-Chlorophenyl)-2,3-dihydroquinolin-4-ol.
Substitution: Various substituted quinolinones depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and analgesic agents.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-2,3-dihydroquinolin-4(1H)-one in biological systems involves its interaction with various molecular targets. It may inhibit specific enzymes or receptors, leading to its observed biological effects. For instance, its antimicrobial activity could be attributed to the disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.
Comparison with Similar Compounds
2-Phenylquinolin-4(1H)-one: Lacks the chlorine substituent, which may affect its reactivity and biological activity.
2-(2-Bromophenyl)-2,3-dihydroquinolin-4(1H)-one: Similar structure but with a bromine atom instead of chlorine, potentially altering its chemical properties and applications.
2-(2-Fluorophenyl)-2,3-dihydroquinolin-4(1H)-one: The presence of a fluorine atom can significantly impact its electronic properties and reactivity.
Uniqueness: The presence of the chlorine atom in 2-(2-Chlorophenyl)-2,3-dihydroquinolin-4(1H)-one imparts unique electronic and steric effects, influencing its chemical reactivity and potential applications. This makes it distinct from its analogs and valuable for specific research and industrial purposes.
Properties
Molecular Formula |
C15H12ClNO |
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Molecular Weight |
257.71 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-2,3-dihydro-1H-quinolin-4-one |
InChI |
InChI=1S/C15H12ClNO/c16-12-7-3-1-5-10(12)14-9-15(18)11-6-2-4-8-13(11)17-14/h1-8,14,17H,9H2 |
InChI Key |
ZLJGTADLFCOTQK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC2=CC=CC=C2C1=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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